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Compound of Interest

Compound Name: 2-Azaspiro[3.4]octane

Cat. No.: B1287972 Get Quote

In the landscape of modern drug discovery, there is a pronounced shift away from planar, two-

dimensional molecules towards more complex, three-dimensional scaffolds. Spirocyclic

systems, which feature two rings connected by a single, shared quaternary carbon, are at the

forefront of this movement. The 2-azaspiro[3.4]octane core is a particularly valuable motif,

combining a strained azetidine ring with a cyclopentane ring. This rigid, defined three-

dimensional structure can enhance binding affinity and selectivity for biological targets while

often improving physicochemical properties like solubility and metabolic stability.

Given its importance, unambiguous structural verification of 2-azaspiro[3.4]octane and its

derivatives is paramount for researchers in medicinal chemistry and process development. This

guide provides an in-depth analysis of the core spectroscopic techniques required for its

characterization: Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic

Resonance (NMR) Spectroscopy (¹H and ¹³C). We will not only present the data but also delve

into the causal relationships between the molecular structure and the resulting spectral

features, offering a framework for confident and comprehensive analysis.

Infrared (IR) Spectroscopy: Probing Functional
Groups
Infrared spectroscopy is a foundational technique for identifying the functional groups present

in a molecule. The principle rests on the absorption of specific frequencies of IR radiation,

which correspond to the vibrational energies of different chemical bonds. For 2-
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azaspiro[3.4]octane, IR analysis serves as a rapid and effective method to confirm the

presence of the secondary amine and the saturated hydrocarbon framework.

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR
A robust and common method for obtaining an IR spectrum of a liquid sample like 2-
azaspiro[3.4]octane is Fourier Transform Infrared (FT-IR) spectroscopy using an Attenuated

Total Reflectance (ATR) accessory.

Instrument Preparation: Ensure the FT-IR spectrometer is purged and has a stable baseline.

Background Scan: Record a background spectrum of the clean, empty ATR crystal (typically

diamond or germanium). This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-

related absorptions.

Sample Application: Place a single drop of neat 2-azaspiro[3.4]octane directly onto the ATR

crystal.

Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a

resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

Data Processing: The instrument software automatically ratios the sample spectrum against

the background spectrum to produce the final transmittance or absorbance spectrum.

Data Presentation: Characteristic IR Absorptions
The IR spectrum of 2-azaspiro[3.4]octane is characterized by a few key absorptions that

confirm its core structure.
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Wavenumber
(cm⁻¹)

Intensity / Shape Assignment Rationale

~3300-3400 Medium, Sharp N-H Stretch

Confirms the

presence of the

secondary amine. The

sharpness, relative to

a broad O-H peak, is

characteristic.[1][2]

~2850-2960 Strong, Sharp sp³ C-H Stretch

Indicates the

saturated C-H bonds

of the azetidine and

cyclopentane rings.[3]

~1020-1250 Medium C-N Stretch

Corresponds to the

stretching vibration of

the carbon-nitrogen

single bond within the

azetidine ring.[1]

Key Insight: The most telling feature is the absence of strong absorptions in other regions. For

instance, the lack of a strong, sharp peak around 1700 cm⁻¹ confirms the absence of any

carbonyl (C=O) groups, which could be present in precursor molecules or as oxidation

byproducts.[4]

Visualization: IR Analysis Workflow
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Caption: Workflow for structural confirmation using FT-IR.
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Mass Spectrometry: Molecular Weight and
Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of a

compound and gaining structural insights from its fragmentation patterns. For 2-
azaspiro[3.4]octane, Electron Ionization (EI) is a common technique that provides a definitive

molecular ion peak and a reproducible fragmentation fingerprint.

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)

Sample Introduction: A dilute solution of 2-azaspiro[3.4]octane in a volatile solvent (e.g.,

methanol or dichloromethane) is introduced into the instrument, often via direct infusion or a

GC inlet. The solvent is removed under vacuum.

Ionization: In the EI source, the gaseous molecules are bombarded with a high-energy

electron beam (typically 70 eV). This ejects an electron from the molecule, creating a

positively charged radical cation known as the molecular ion (M•⁺).

Fragmentation: The high internal energy of the molecular ion causes it to fragment into

smaller, characteristic charged ions and neutral radicals.

Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are

accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their

mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is plotted against their m/z

value to generate the mass spectrum.

Data Presentation: Key Ions and Fragmentation
The molecular formula of 2-azaspiro[3.4]octane is C₇H₁₃N.[5] Its monoisotopic mass is

111.1048 g/mol . The mass spectrum is expected to reflect this, with fragmentation driven by

the presence of the nitrogen atom.
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m/z Value Ion Identity Significance

111 [C₇H₁₃N]•⁺

Molecular Ion (M•⁺): Confirms

the molecular weight of the

compound.

110 [M-H]⁺

Loss of a hydrogen atom, often

from the carbon alpha to the

nitrogen.

82 [M-C₂H₅]⁺ or [C₅H₈N]⁺

Base Peak (most abundant):

Likely formed via α-cleavage,

the characteristic

fragmentation of amines. This

involves the loss of an ethyl

radical from the cyclopentane

ring adjacent to the spiro

center.

54 [C₃H₄N]⁺
Further fragmentation of the

azetidine ring structure.

Expert Insight: The "Nitrogen Rule" is a fundamental principle in mass spectrometry which

states that a molecule with an odd number of nitrogen atoms will have an odd nominal

molecular weight. The molecular ion peak at m/z 111 is perfectly consistent with the presence

of a single nitrogen atom in the structure.[6][7] The most probable and stabilizing fragmentation

is α-cleavage, where the bond between the spiro carbon and an adjacent carbon in the

cyclopentane ring breaks, leading to a resonance-stabilized iminium ion. This pathway reliably

produces the base peak in cyclic amines.[8]

Visualization: Proposed α-Cleavage Fragmentation
Caption: Dominant fragmentation pathway for 2-azaspiro[3.4]octane.

¹H NMR Spectroscopy: Mapping the Proton
Environment
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Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information

about the number of different types of protons in a molecule, their chemical environment, their

proximity to one another, and their relative numbers. For a conformationally rigid molecule like

2-azaspiro[3.4]octane, ¹H NMR is exceptionally powerful for structural elucidation.

Experimental Protocol: High-Field ¹H NMR
Sample Preparation: Dissolve ~5-10 mg of 2-azaspiro[3.4]octane in ~0.6-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane

(TMS) as an internal standard (δ = 0.00 ppm).

Instrument Setup: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or

higher). A higher field strength improves signal dispersion and simplifies spectral

interpretation.

Data Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters

include the spectral width, acquisition time, and number of scans.

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to

produce the frequency-domain spectrum. Phase and baseline corrections are applied. The

spectrum is then calibrated to the TMS signal.

Data Presentation: ¹H NMR Spectral Data
Based on analysis of similar structures and general principles, the following representative ¹H

NMR data for 2-azaspiro[3.4]octane (in CDCl₃ at 400 MHz) is presented. The exact shifts can

be extracted from spectral images found in synthetic reports.[9]
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Signal Label
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

A ~3.4 - 3.6 s 4H
-CH₂- (azetidine

ring, C1 & C3)

B ~1.9 - 2.1 m 4H

-CH₂-

(cyclopentane,

adjacent to spiro

C)

C ~1.6 - 1.8 m 4H

-CH₂-

(cyclopentane,

distal to spiro C)

D ~1.5 (variable) br s 1H -NH-

s = singlet, m = multiplet, br s = broad singlet

In-Depth Interpretation
Signal A (Azetidine Protons): The four protons on the carbons adjacent to the nitrogen (C1

and C3) are chemically equivalent due to symmetry. They appear as a singlet because there

are no adjacent protons to couple with. Their downfield shift (~3.5 ppm) is a direct result of

the deshielding effect of the electronegative nitrogen atom.[10][11]

Signals B & C (Cyclopentane Protons): The eight protons of the cyclopentane ring are not all

equivalent. Those on the carbons directly attached to the spiro center (Signal B) will be in a

different electronic environment and thus have a different chemical shift than the four protons

on the more distant carbons (Signal C). They appear as complex multiplets due to spin-spin

coupling with their neighbors.

Signal D (Amine Proton): The N-H proton typically appears as a broad singlet. Its chemical

shift can be highly variable and is dependent on concentration, solvent, and temperature due

to hydrogen bonding and chemical exchange. It often does not couple with adjacent C-H

protons.

Visualization: ¹H NMR Structural Assignment
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Caption: Correlation of ¹H NMR signals to the 2-azaspiro[3.4]octane structure.

¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon

atoms and to identify their chemical environment (e.g., sp³, sp², attached to heteroatoms). For

2-azaspiro[3.4]octane, this technique definitively confirms the carbon framework.

Experimental Protocol: ¹³C NMR with Proton Decoupling
The sample preparation and instrument setup are identical to that for ¹H NMR. The key

difference is the observation frequency and the use of broadband proton decoupling.

Acquisition: A standard ¹³C pulse program is used.

Proton Decoupling: During acquisition, a broadband radiofrequency is applied at the proton

resonance frequencies. This irradiates all protons simultaneously, collapsing all C-H coupling

and causing each unique carbon signal to appear as a single, sharp line. This greatly

simplifies the spectrum and improves the signal-to-noise ratio.

Data Presentation: ¹³C NMR Spectral Data
Due to the molecule's symmetry, only four unique carbon environments exist.
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Chemical Shift (δ, ppm) Assignment Rationale

~55-60 C1, C3

Carbons adjacent to the

nitrogen are deshielded and

appear downfield.

~45-50 C4 (Spiro)

The quaternary spiro carbon is

unique and typically appears in

this region for spiroalkanes.

~35-40 C5, C8
Cyclopentane carbons

adjacent to the spiro center.

~25-30 C6, C7

The remaining two equivalent

carbons of the cyclopentane

ring.

Expert Rationale: The chemical shifts are consistent with an entirely sp³-hybridized carbon

framework.[12] The carbons directly bonded to the electronegative nitrogen (C1, C3) are

shifted the furthest downfield. The number of signals (four) perfectly matches the number of

unique carbon environments predicted from the molecule's C₂ᵥ symmetry. The signal for the

spiro-carbon (C4) is typically less intense than the others due to the absence of an attached

proton, which reduces signal enhancement from the Nuclear Overhauser Effect (NOE) during

proton decoupling.

Visualization: Carbon Environment Symmetry
Caption: Symmetry and unique carbon environments in 2-azaspiro[3.4]octane.

Conclusion: A Unified Spectroscopic Picture
The structural elucidation of 2-azaspiro[3.4]octane is a textbook example of how different

spectroscopic techniques provide complementary pieces of a molecular puzzle.

IR Spectroscopy provides a rapid screen, confirming the presence of the N-H bond and the

saturated C-H framework while verifying the absence of extraneous functional groups like

carbonyls.
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Mass Spectrometry gives an exact molecular weight (m/z = 111), confirming the molecular

formula of C₇H₁₃N in accordance with the Nitrogen Rule. The fragmentation pattern,

dominated by α-cleavage, is characteristic of a cyclic amine.

¹³C NMR Spectroscopy definitively shows four unique carbon signals, matching the

molecule's symmetry and confirming the presence of a quaternary spiro carbon.

¹H NMR Spectroscopy provides the most detailed map, confirming the number of protons in

each unique environment and their connectivity through chemical shift and multiplicity, clearly

distinguishing the azetidine protons from the two sets of cyclopentane protons.

Together, these four analytical methods provide a self-validating system, leading to the

unambiguous confirmation of the 2-azaspiro[3.4]octane structure. This rigorous analytical

workflow is essential for ensuring the quality and integrity of novel chemical entities in the

research and development pipeline.
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[https://www.benchchem.com/product/b1287972#spectroscopic-data-analysis-of-2-azaspiro-
3-4-octane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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